pan-KRAS-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

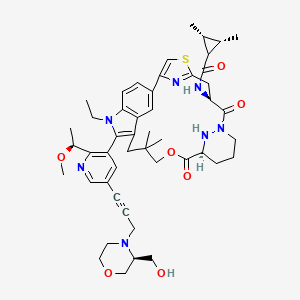

Structure

2D Structure

Properties

Molecular Formula |

C48H61N7O7S |

|---|---|

Molecular Weight |

880.1 g/mol |

IUPAC Name |

cis-(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3S)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1 |

InChI Key |

OXNMDFCABBFAJZ-OPEARJKLSA-N |

Isomeric SMILES |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |

Canonical SMILES |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pan-KRAS-IN-7: A Technical Guide to its Mechanism of Action on RAS Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of pan-KRAS-IN-7, a novel pan-KRAS inhibitor. The document details its unique molecular function, its impact on critical oncogenic signaling pathways, and presents relevant quantitative data and experimental methodologies for its characterization.

Core Mechanism of Action: A Molecular Glue Approach

Unlike traditional inhibitors that block an active site, this compound functions as a "molecular glue." Its primary mechanism involves inducing the formation of a stable ternary complex between the KRAS protein and Cyclophilin A (CypA), a ubiquitous intracellular chaperone protein.[1]

The formation of this KRAS::this compound::CypA complex introduces significant steric hindrance. This physically obstructs the binding of KRAS to its downstream effector proteins, most notably RAF kinase.[1] By preventing the KRAS-RAF interaction, the inhibitor effectively halts the propagation of oncogenic signals. This novel mechanism is distinct from that of covalent inhibitors which typically target specific KRAS mutants like G12C.[1]

Impact on RAS Signaling Pathways

The RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that act as molecular switches in cell signaling.[2] In their active, GTP-bound state, they trigger multiple downstream pathways that regulate cell proliferation, survival, and differentiation.[2][3] Mutations in KRAS, the most frequently mutated RAS isoform in cancer, lock the protein in a constitutively active state, leading to uncontrolled cell growth.[1][3]

By preventing effector binding, this compound effectively shuts down the key downstream signaling cascades initiated by active KRAS. The primary pathways inhibited are:

-

The RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation. Inhibition of KRAS-RAF binding prevents the phosphorylation cascade that ultimately activates ERK, a key regulator of cell cycle progression.[1]

-

The PI3K-AKT Pathway: This pathway is crucial for cell survival and growth. By blocking its activation by RAS, the inhibitor can promote apoptosis in cancer cells.[1]

The diagrams below illustrate the normal RAS signaling cascade and the disruptive action of this compound.

Quantitative Data: Potency and Efficacy

This compound demonstrates potent anti-proliferative activity in cancer cell lines harboring different KRAS mutations. The following table summarizes its in vitro efficacy, with data for other pan-KRAS inhibitors included for comparative context.

| Compound | Target / Mechanism | Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| This compound | Molecular Glue (KRAS::CypA) | AsPC-1 | G12D | 0.35 | [4] |

| This compound | Molecular Glue (KRAS::CypA) | SW480 | G12V | 0.51 | [4] |

| BAY-293 | SOS1-KRAS Interaction Inhibitor | PDAC Cell Lines | Various | 950 - 6640 | [3] |

| RMC-6236 | Molecular Glue (KRAS::CypA) | MIA PaCa-2 | G12C | 0.50 | |

| RMC-6236 | Molecular Glue (KRAS::CypA) | PANC 04.03 | G12D | 4.07 | |

| RMC-6236 | Molecular Glue (KRAS::CypA) | HCT116 | G13D | 23.90 | |

| RMC-6236 | Molecular Glue (KRAS::CypA) | SW620 | G12V | 0.96 |

Experimental Protocols

Characterizing the activity of a molecular glue inhibitor like this compound involves a multi-faceted approach, from assessing cellular viability to confirming target engagement and downstream pathway modulation.

Cell Proliferation Assay (e.g., CellTiter-Glo® 3D)

This assay quantifies cell viability to determine the IC50 value of the inhibitor.

-

Cell Culture: Plate KRAS-mutant cancer cells (e.g., AsPC-1, SW480) in 384-well plates to form 3D spheroids, which more closely mimic in vivo tumor environments.

-

Compound Treatment: Serially dilute this compound to a range of concentrations and add to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C and 5% CO2.

-

Lysis and Signal Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Western Blot for Downstream Signaling

This protocol assesses the inhibitor's effect on the phosphorylation state of key downstream proteins like ERK and AKT.

-

Cell Treatment: Culture KRAS-mutant cells to ~80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2-24 hours). Include a vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels to determine the extent of pathway inhibition.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay provides direct evidence of the inhibitor-induced KRAS-CypA interaction.

-

Cell Treatment and Lysis: Treat cells expressing tagged KRAS or CypA with this compound or a vehicle control. Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Add an antibody against the tag (or against endogenous KRAS) to the cell lysate and incubate to form antibody-protein complexes.

-

Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads multiple times to remove non-specific binders.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate via Western blot, probing for the presence of the interacting partner (e.g., probe for CypA in a KRAS pulldown). An increased amount of co-precipitated protein in the inhibitor-treated sample confirms the formation of the ternary complex.

References

- 1. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]

- 2. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Pan-KRAS-IN-7: A Technical Overview of a Novel Pan-Mutant KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-KRAS inhibitor, pan-KRAS-IN-7, also identified as Compound 25. The information presented herein is synthesized from publicly available data, including patent literature and vendor specifications, to serve as a valuable resource for researchers in oncology and drug discovery. Due to the novelty of this compound, some sections will draw upon established methodologies within the broader field of pan-KRAS inhibitor development to provide a complete and practical guide.

Core Compound Data

This compound is a potent, small molecule inhibitor targeting multiple mutated forms of the KRAS protein. Its ability to inhibit various KRAS mutants, including those with G12D and G12V substitutions, positions it as a promising candidate for cancers driven by a spectrum of KRAS mutations.

In Vitro Efficacy

Quantitative analysis of this compound's anti-proliferative activity has been determined in various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar potency.

| Cell Line | KRAS Mutation | IC50 (nM) |

| AsPC-1 | G12D | 0.35[1] |

| SW480 | G12V | 0.51[1] |

Mechanism of Action: A Ternary Complex Formation

This compound employs a sophisticated mechanism of action that differentiates it from many conventional kinase inhibitors. Instead of directly binding to the active site of KRAS, it acts as a "molecular glue" to induce the formation of a ternary complex between the KRAS protein and cyclophilin A (CypA), a ubiquitous intracellular chaperone protein.[1] This novel mechanism is detailed in the patent literature associated with the compound.[1]

The formation of this stable this compound:CypA:KRAS complex sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF.[1] By preventing this crucial signaling event, this compound effectively blocks the activation of the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and differentiation.[1]

Below is a diagram illustrating the proposed mechanism of action.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not yet widely published, this section outlines standard methodologies used in the evaluation of pan-KRAS inhibitors. These protocols can serve as a template for researchers investigating this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., AsPC-1, SW480) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Downstream Signaling

This technique is used to assess the impact of the inhibitor on the KRAS signaling pathway.

Methodology:

-

Cell Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy and tolerability of a drug candidate.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).

Synthesis

The detailed synthesis of this compound (Compound 25) is described within the patent document WO2024060966A1. Researchers are directed to this patent for the specific chemical reactions, starting materials, and purification methods. The synthesis is a multi-step process characteristic of complex small molecule drug discovery.

Logical Workflow for Pan-KRAS Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel pan-KRAS inhibitor like this compound.

Conclusion

This compound represents an exciting development in the ongoing effort to target KRAS-driven cancers. Its unique mechanism of action, involving the induced formation of a ternary complex with cyclophilin A, offers a novel strategy to overcome the challenges associated with directly inhibiting the constitutively active forms of mutant KRAS. The sub-nanomolar potency of this compound in preclinical models underscores its potential as a therapeutic candidate. Further research, particularly in vivo studies and detailed mechanistic elucidation, will be critical in advancing this promising compound towards clinical application. This guide provides a foundational resource for scientists and researchers dedicated to the development of next-generation cancer therapies.

References

Pan-KRAS-IN-7: A Technical Guide to a Novel Pan-Mutant KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. The landscape of KRAS-targeted therapies is rapidly evolving, with a move from mutant-specific inhibitors to pan-KRAS inhibitors that can target multiple KRAS variants. This technical guide focuses on pan-KRAS-IN-7, a novel pan-KRAS inhibitor, providing a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical evaluation. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and precision medicine.

Introduction to KRAS as a Therapeutic Target

KRAS is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival. It cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and tumorigenesis. These mutations are prevalent in some of the most lethal cancers, including pancreatic, colorectal, and non-small cell lung cancer. The development of inhibitors that can target these oncogenic KRAS mutants is a major focus of cancer research.

Discovery of this compound

This compound, also identified as Compound 25 in patent application WO2024060966A1, was discovered through systematic screening and optimization efforts aimed at identifying compounds capable of inhibiting various KRAS mutants. The discovery workflow for such an inhibitor typically involves a multi-step process, as illustrated in the diagram below.

Synthesis of this compound

The detailed synthesis protocol for this compound (Compound 25) is described in patent application WO2024060966A1. As the full text of this patent is not publicly available at the time of this writing, a generalized synthetic scheme for similar compounds is presented below for illustrative purposes. The synthesis of pan-KRAS inhibitors often involves multi-step organic chemistry procedures to construct the core scaffold and introduce functional groups necessary for binding to the target.

Note: The following is a representative synthetic protocol and not the specific protocol for this compound.

General Experimental Protocol for Synthesis:

A representative synthesis would typically involve the following steps:

-

Scaffold Synthesis: Construction of the core heterocyclic scaffold through a series of condensation and cyclization reactions.

-

Functionalization: Introduction of key functional groups through reactions such as Suzuki or Buchwald-Hartwig cross-coupling to append moieties that interact with the target protein.

-

Purification: Purification of the final compound using techniques like column chromatography and recrystallization to ensure high purity.

-

Characterization: Confirmation of the chemical structure and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

This compound exhibits a novel mechanism of action that differentiates it from many earlier KRAS inhibitors. Instead of directly binding to KRAS in a competitive manner, it acts as a "molecular glue," inducing the formation of a ternary complex between KRAS and an abundant intracellular chaperone protein, Cyclophilin A (CypA). This ternary complex sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF, thereby inhibiting the activation of pro-proliferative signaling pathways like the MAPK/ERK pathway.

Pan-KRAS-IN-7: A Technical Overview of a Novel Pan-KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pan-KRAS-IN-7, a novel pan-KRAS inhibitor. The document collates available data on its target binding, cellular activity, and mechanism of action. Due to the limited public availability of primary experimental data, this guide presents the known quantitative values and outlines the likely experimental methodologies employed in its characterization, based on standard practices in the field of KRAS inhibitor development.

Introduction to this compound

This compound, also identified as Compound 25 in patent literature, is a potent inhibitor targeting various mutated forms of the KRAS protein.[1] KRAS is a central signaling protein that, when mutated, becomes a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas.[2] Unlike allele-specific inhibitors that target a single KRAS mutation (e.g., G12C), pan-KRAS inhibitors are designed to be effective against a broader range of KRAS variants.

The mechanism of action for this compound, as described in patent WO2024060966A1, involves the formation of a ternary complex. This complex is created by the inhibitor mediating an interaction between the KRAS protein and an intracellular chaperone protein, such as Cyclophilin A.[2] The formation of this ternary complex sterically hinders the interaction of KRAS with its downstream effector proteins, like RAF, thereby inhibiting the activation of critical signaling pathways such as the MAPK and PI3K-AKT pathways.[2] This mode of action effectively suppresses tumor cell growth, proliferation, and survival.[2]

Quantitative Data

Currently, publicly available quantitative data for this compound is limited to its cellular potency in inhibiting cancer cell proliferation. Specific biochemical binding affinity (Kd) and kinetic parameters (kon, koff) have not been disclosed in the accessible literature.

Table 1: Cellular Potency of this compound

| Cell Line | KRAS Mutation | IC50 (nM) |

| AsPC-1 | G12D | 0.35 |

| SW480 | G12V | 0.51 |

Data sourced from MedchemExpress, citing patent WO2024060966A1.[1]

Postulated Experimental Protocols

The following sections describe the probable experimental methodologies used to characterize this compound, based on standard and widely adopted techniques in the study of KRAS inhibitors.

Biochemical Assays for Binding Affinity and Kinetics

To determine the direct interaction of an inhibitor with its target protein, biophysical assays such as Surface Plasmon Resonance (SPR) are commonly employed.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

-

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of this compound for various KRAS mutants.

-

Methodology:

-

Immobilization: Recombinant KRAS protein (wild-type or mutant) is immobilized on a sensor chip surface.

-

Association: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface, allowing for the binding to the immobilized KRAS. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored over time.

-

Dissociation: The flow of the inhibitor solution is replaced with a buffer-only flow, and the dissociation of the inhibitor from the KRAS protein is monitored over time.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon, koff, and Kd values.

-

Cellular Assays for Target Engagement and Pathway Modulation

Cellular assays are crucial to confirm that the inhibitor can engage its target in a physiological context and exert the desired downstream effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein within intact cells.

-

Objective: To confirm the engagement of this compound with KRAS protein in a cellular environment.

-

Methodology:

-

Treatment: Cancer cells harboring KRAS mutations are treated with varying concentrations of this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

Detection: The amount of soluble KRAS protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble KRAS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement, as the inhibitor binding stabilizes the protein.

-

Western Blotting for Pathway Modulation

This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway.

-

Objective: To determine if this compound inhibits the KRAS downstream signaling pathways (e.g., MAPK and PI3K-AKT).

-

Methodology:

-

Treatment: KRAS-mutant cancer cells are treated with this compound for a specified time.

-

Lysis: The cells are lysed to extract total protein.

-

Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified.

-

Data Analysis: A decrease in the ratio of phosphorylated to total protein for key downstream effectors indicates successful inhibition of the pathway.

-

Cell Proliferation Assay

These assays measure the ability of a compound to inhibit cell growth.

-

Objective: To determine the IC50 value of this compound in various cancer cell lines.

-

Methodology:

-

Seeding: Cancer cells are seeded in multi-well plates.

-

Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The cell viability data is plotted against the inhibitor concentration, and the IC50 value is calculated using a dose-response curve fit.

-

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for this compound.

Figure 1: Mechanism of Action of this compound.

Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.

Figure 3: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Conclusion

This compound is a promising pan-KRAS inhibitor with a novel mechanism of action that involves the formation of a ternary complex to block downstream signaling. The available data demonstrates its potent anti-proliferative activity in cancer cell lines with different KRAS mutations. While detailed biochemical binding and kinetic data are not yet publicly available, the established methodologies outlined in this guide provide a framework for the expected characterization of this and other pan-KRAS inhibitors. Further research and publication of primary data will be essential to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Selectivity and Mechanism of a Novel Pan-Mutant KRAS Inhibitor: A Technical Guide to pan-KRAS-IN-7

For Immediate Release

A deep dive into the preclinical data for pan-KRAS-IN-7, a novel pan-mutant Kirsten Rat Sarcoma (KRAS) viral oncogene homolog inhibitor, reveals its potent and selective activity against cancer cells harboring various KRAS mutations. This technical guide provides a comprehensive overview of the inhibitor's selectivity profile, detailed experimental methodologies, and the underlying signaling pathways it modulates, offering valuable insights for researchers and drug development professionals in the oncology space.

This compound, also identified as Compound 25, demonstrates significant promise in targeting a broad range of KRAS mutations, which have historically been challenging to drug. The compound operates through a mechanism that involves the formation of a ternary complex with the chaperone protein Cyclophilin A and the KRAS protein. This complex sterically hinders the interaction of KRAS with its downstream effector proteins, effectively blocking critical oncogenic signaling pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.

Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight the compound's potency and selectivity.

| Cell Line | KRAS Mutation | IC50 (nM) |

| AsPC-1 | G12D | 0.35[1] |

| SW480 | G12V | 0.51[1] |

Further comprehensive screening data against a wider panel of KRAS mutants (including G12C, G13D, Q61H) and wild-type KRAS is detailed within the primary patent documentation.

Core Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key assays used to characterize this compound are outlined below.

Cellular Proliferation Assay

This assay determines the dose-dependent effect of this compound on the viability of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., AsPC-1, SW480) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing varying concentrations of the inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The luminescence is read using a plate reader.

-

Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Biochemical KRAS Inhibition Assay

This assay evaluates the direct inhibitory effect of this compound on the interaction between KRAS and its effector proteins.

Protocol:

-

Protein Preparation: Recombinant human KRAS protein (wild-type or mutant) and a GST-tagged RAF-RBD (RAS Binding Domain) are purified.

-

Assay Plate Preparation: A 384-well plate is coated with the GST-RAF-RBD protein and blocked to prevent non-specific binding.

-

Inhibitor Incubation: this compound at various concentrations is pre-incubated with the KRAS protein in an assay buffer.

-

Binding Reaction: The KRAS-inhibitor mixture is added to the RAF-RBD coated wells and incubated to allow for binding.

-

Detection: The amount of KRAS bound to the plate is quantified using a primary antibody specific to KRAS, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to generate a detectable signal (e.g., colorimetric or chemiluminescent).

-

Data Analysis: The signal intensity is measured, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of MAPK Pathway Signaling

This technique is employed to visualize the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling cascade.

Protocol:

-

Cell Lysis: KRAS-mutant cells are treated with this compound for a specified time. Following treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-MEK, MEK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The band intensities are quantified using densitometry software to assess the change in protein phosphorylation levels relative to total protein levels.

Visualizing the Molecular Impact

To further elucidate the mechanism of action and experimental processes, the following diagrams have been generated.

Caption: KRAS Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Cellular Proliferation Assay.

Caption: Workflow for Western Blot Analysis.

References

Pan-KRAS-IN-7 and Its Impact on the MAPK/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism and effects of pan-KRAS inhibitors, with a focus on pan-KRAS-IN-7, on the pivotal MAPK/ERK signaling pathway. KRAS is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[1][2] Pan-KRAS inhibitors represent a promising class of drugs designed to target various KRAS mutations, thereby blocking downstream oncogenic signaling.

The KRAS Protein and the MAPK/ERK Pathway

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells.[3] It cycles between an inactive GDP-bound state and an active GTP-bound state.[3] This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[3]

Oncogenic mutations in KRAS, commonly found at codons 12, 13, and 61, impair its ability to hydrolyze GTP, locking the protein in a constitutively active state.[3] This persistent activation leads to the continuous stimulation of downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4][5]

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[6] Activated KRAS (KRAS-GTP) recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, driving cell cycle progression and promoting cell survival.

Mechanism of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors are small molecules designed to bind to KRAS and disrupt its function, irrespective of the specific mutation.[1][7] Unlike allele-specific inhibitors that target a particular mutant, such as KRAS G12C, pan-KRAS inhibitors have broader applicability.[2][7]

The primary mechanisms by which pan-KRAS inhibitors, including compounds like this compound, exert their effects include:

-

Inhibition of Nucleotide Exchange: Many pan-KRAS inhibitors function by binding to the inactive, GDP-bound state of KRAS. This binding prevents the interaction with GEFs like SOS1, thereby blocking the exchange of GDP for GTP and keeping KRAS in its "off" state.[3][7]

-

Disruption of Effector Binding: Some inhibitors bind to the active, GTP-bound form of KRAS, preventing it from interacting with its downstream effectors like RAF.[8]

-

Allosteric Inhibition: These inhibitors can bind to pockets on the KRAS protein, such as the switch-II pocket, inducing conformational changes that impair its function.[8]

By preventing the activation of KRAS or its interaction with downstream effectors, pan-KRAS inhibitors effectively shut down the MAPK/ERK signaling cascade.[7][9] This leads to a reduction in the phosphorylation of MEK and ERK, ultimately inhibiting the transcription of genes responsible for cell proliferation and survival.[3]

Quantitative Data on Pan-KRAS Inhibitor Efficacy

The potency of pan-KRAS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell proliferation assays. The table below summarizes the reported IC50 values for this compound and other notable pan-KRAS inhibitors against various KRAS-mutant cancer cell lines.

| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| This compound | AsPC-1 | G12D | 0.35 | [10] |

| This compound | SW480 | G12V | 0.51 | [10] |

| BI-2852 | Multiple | Pan-KRAS | ~1000 | [3] |

| BAY-293 | Multiple | Pan-KRAS | ~1000 | [3] |

| ADT-007 | Multiple | Pan-RAS | Potent Inhibition | [11][12] |

| BI-2493 | Multiple | Pan-KRAS | Potent Inhibition | [13] |

Note: The efficacy of pan-KRAS inhibitors can vary depending on the specific KRAS mutation and the cellular context.[13]

Experimental Protocols

Assessing the impact of pan-KRAS inhibitors on the MAPK/ERK pathway involves several key experimental techniques.

This assay measures the effect of the inhibitor on cancer cell proliferation.

-

Objective: To determine the IC50 value of the pan-KRAS inhibitor.

-

Methodology:

-

Seed KRAS-mutant cancer cells (e.g., AsPC-1, SW480) in 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of the pan-KRAS inhibitor.

-

Incubate for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo®) to measure the amount of ATP, which is proportional to the number of viable cells.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve using software like GraphPad Prism.[3]

-

This technique is used to directly measure the inhibition of the MAPK/ERK pathway.

-

Objective: To quantify the levels of phosphorylated ERK (the active form) following inhibitor treatment.

-

Methodology:

-

Culture KRAS-mutant cells and treat with the pan-KRAS inhibitor at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK (pERK1/2).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Re-probe the membrane with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Quantify band intensities to determine the relative reduction in pERK levels.[3]

-

References

- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. biorxiv.org [biorxiv.org]

- 13. resources.revvity.com [resources.revvity.com]

Pan-KRAS-IN-7: A Technical Overview of its Activity on G12D Mutant KRAS Cell Lines

This technical guide provides an in-depth analysis of the pan-KRAS inhibitor, pan-KRAS-IN-7, with a specific focus on its activity in cancer cell lines harboring the KRAS G12D mutation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic targeting of KRAS-driven malignancies.

Introduction to this compound

This compound, also identified as Compound 25, is a potent inhibitor of KRAS.[1] Unlike allele-specific inhibitors that target a single KRAS mutation (such as G12C), pan-KRAS inhibitors are designed to suppress the activity of a broader range of KRAS mutants, as well as the wild-type protein.[2][3] This is therapeutically significant as KRAS mutations are highly prevalent in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer, with the G12D substitution being one of the most common.[4][5][6] The development of effective pan-KRAS inhibitors could therefore address a wider patient population and potentially overcome resistance mechanisms that arise from the activation of other RAS isoforms.[3][7]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in human tumor cell lines with KRAS mutations. The following table summarizes the key quantitative data for its effect on a G12D mutant cell line.

| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Source |

| This compound | AsPC-1 | G12D | Proliferation Assay | 0.35 | [1] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the proliferation of the cancer cells by 50%. A lower IC50 value indicates higher potency.

Mechanism of Action and Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages with downstream effector proteins to activate signaling cascades that drive cell proliferation, survival, and differentiation. The most prominent of these is the MAPK/ERK pathway.[1][8][9] Oncogenic mutations, such as G12D, impair the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state and leading to uncontrolled cell growth.[10][11]

Pan-KRAS inhibitors, including this compound, function by interfering with the activation of KRAS. Some pan-KRAS inhibitors have been shown to block the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS.[5][12] By preventing this interaction, the inhibitor keeps KRAS in its inactive, GDP-bound state, thereby suppressing downstream signaling.

KRAS Downstream Signaling Pathway

Caption: The canonical KRAS/MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of pan-KRAS inhibitors like this compound.

Cell Viability / Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Seeding: Plate KRAS G12D mutant cells (e.g., AsPC-1, PANC-1) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[13] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Treat the cells by adding the diluted compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Lysis and Signal Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Western Blotting for Phospho-ERK (pERK)

This technique is used to measure the levels of phosphorylated ERK, a key downstream effector in the KRAS pathway, to confirm the inhibitor's effect on signaling.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 to 24 hours).[12][13]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating a pan-KRAS inhibitor in a preclinical setting.

Caption: A generalized workflow for the preclinical evaluation of a pan-KRAS inhibitor.

Conclusion

This compound demonstrates high potency against the KRAS G12D mutant cell line AsPC-1, indicating its potential as a therapeutic agent for a significant subset of KRAS-driven cancers. Its mechanism of action, presumed to be the inhibition of KRAS activation, leads to the suppression of the downstream MAPK/ERK signaling pathway, ultimately inhibiting cancer cell proliferation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other similar inhibitors in the drug development pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

Pan-KRAS-IN-7: A Technical Overview of a Novel Pan-Mutant KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pan-KRAS-IN-7, a novel and potent inhibitor targeting multiple KRAS mutations. The information presented herein is intended to support research and development efforts in the field of oncology and precision medicine.

Chemical Structure and Physicochemical Properties

This compound has been identified as a potent, non-covalent inhibitor of KRAS. While a definitive public 2D structure is not widely available, its fundamental properties have been characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C48H61N7O7S | [1][2] |

| Molecular Weight | 880.11 g/mol | [1] |

| Solubility | Information not publicly available. | |

| logP | Information not publicly available. | |

| pKa | Information not publicly available. |

Biological Activity and Potency

This compound has demonstrated significant inhibitory activity against various KRAS mutant cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.

Table 2: In Vitro Inhibitory Activity of this compound

| Cell Line | KRAS Mutation | IC50 (nM) | Source |

| AsPC-1 | G12D | 0.35 | [1][2] |

| SW480 | G12V | 0.51 | [1][2] |

Mechanism of Action: Inhibition of Nucleotide Exchange

This compound functions by disrupting the critical interaction between the KRAS protein and the Guanine Nucleotide Exchange Factor (GEF), Son of Sevenless 1 (SOS1).[3] By preventing this interaction, the inhibitor effectively blocks the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), locking KRAS in its inactive state. This, in turn, suppresses the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway.[3][4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.

Nucleotide Exchange Assay (General Protocol)

This assay is crucial for determining the inhibitor's ability to block the SOS1-mediated exchange of GDP for GTP on the KRAS protein. A common method involves using a fluorescently labeled GDP analog, such as BODIPY-GDP.

Cell Proliferation Assay (General Protocol)

To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines, a standard proliferation assay, such as the MTT or CyQUANT assay, is typically employed.

Summary and Future Directions

This compound is a promising pan-mutant KRAS inhibitor with potent activity against key oncogenic KRAS variants. Its mechanism of action, involving the inhibition of the KRAS-SOS1 interaction, provides a clear rationale for its anti-proliferative effects. Further research is warranted to fully elucidate its physicochemical properties, detailed pharmacological profile, and in vivo efficacy. The development of pan-KRAS inhibitors like this compound represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pan-KRAS-IN-7_TargetMol [targetmol.com]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for pan-KRAS-IN-7 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro efficacy of pan-KRAS-IN-7, a potent inhibitor of KRAS, the most frequently mutated oncogene in human cancers. The following sections detail the mechanism of action, a comprehensive protocol for a cell viability assay, and expected outcomes.

Introduction

Kirsten Rat Sarcoma (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene can lead to the constitutive activation of these pathways, driving tumorigenesis in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer.[3][4][5] Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to mutant-specific inhibitors.[6][7] this compound has demonstrated potent antiproliferative activity in cancer cell lines harboring KRAS mutations.[8] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using a standard in vitro cell viability assay.

Mechanism of Action

Pan-KRAS inhibitors, including compounds structurally or functionally similar to this compound, typically function by preventing the activation of KRAS.[2][6] KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[1][9] This cycling is regulated by Guanine nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to convert GTP to GDP.[1][3] Some pan-KRAS inhibitors act by disrupting the interaction between KRAS and SOS1, thereby preventing the loading of GTP and maintaining KRAS in its inactive state.[5][10] This leads to the downregulation of downstream pro-survival signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.[1][3][9][11]

Below is a diagram illustrating the KRAS signaling pathway and the inhibitory action of a pan-KRAS inhibitor.

Caption: KRAS signaling pathway and the inhibitory effect of this compound.

Data Presentation: In Vitro Efficacy of Pan-KRAS Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other pan-KRAS inhibitors in various human cancer cell lines. This data is essential for selecting appropriate cell lines and concentration ranges for your experiments.

| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |

| This compound | AsPC-1 | Pancreatic | G12D | 0.35 | [8] |

| This compound | SW480 | Colorectal | G12V | 0.51 | [8] |

| BAY-293 | BH828 | Non-Small Cell Lung | - | 1700 | [10] |

| BAY-293 | BH837 | Non-Small Cell Lung | - | 3700 | [10] |

| BAY-293 | PANC-1 | Pancreatic | G12D | ~1000-6640 | [5] |

| ADT-007 | HCT116 | Colorectal | G13D | Substantially lower than WT | [12] |

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines the steps for conducting a cell viability assay to determine the IC50 of this compound using a commercially available reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.

Materials:

-

Human cancer cell lines with known KRAS mutations (e.g., AsPC-1 [KRAS G12D], SW480 [KRAS G12V])

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well clear-bottom microplates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Experimental Workflow:

Caption: Experimental workflow for the in vitro cell viability assay.

Procedure:

-

Cell Culture:

-

Culture KRAS-mutant cancer cell lines (e.g., AsPC-1, SW480) in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed 1 x 10^4 cells in 100 µL of complete medium per well into a 96-well plate.[10]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. A two-fold or ten-fold dilution series is recommended to cover a broad concentration range (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Cell Viability Measurement:

-

For MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

-

Data Acquisition:

-

For MTT Assay: Measure the optical density at 450 nm using a microplate reader.[10]

-

For CellTiter-Glo® Assay: Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle control wells, which are set to 100% viability.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's instructions for specific reagents and adapt the protocol as necessary for your experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches | MDPI [mdpi.com]

- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of a Cell-Based Assay for Pan-KRAS-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in human cancers, playing a critical role in tumor initiation and maintenance.[1][2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4][5][6] Mutations in KRAS often lock the protein in a constitutively active state, leading to uncontrolled cell growth.[6] Pan-KRAS inhibitors, such as pan-KRAS-IN-7, are designed to target multiple KRAS mutants, offering a promising therapeutic strategy for a broad range of KRAS-driven cancers.[7][8] this compound has been shown to inhibit the proliferation of KRAS-mutated cells, such as AsPC-1 (G12D) and SW480 (G12V), with high potency.[7]

These application notes provide a comprehensive guide for the development and implementation of a robust cell-based assay to evaluate the activity of this compound and other pan-KRAS inhibitors. The protocols outlined below describe methods for assessing cell viability and target engagement, providing a framework for screening and characterizing potential therapeutic compounds.

Signaling Pathway Overview

KRAS is a key component of the RAS/MAPK signaling pathway.[3][4] Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), KRAS-GTP binds to and activates downstream effector proteins, including RAF kinases (ARAF, BRAF, CRAF) and phosphoinositide 3-kinase (PI3K).[9][10] Activation of the RAF-MEK-ERK cascade and the PI3K-AKT-mTOR pathway ultimately leads to the regulation of gene expression and cellular processes that drive proliferation and survival.[9][11] Pan-KRAS inhibitors aim to block these downstream signaling events by preventing KRAS activation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 4. KRAS - Wikipedia [en.wikipedia.org]

- 5. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for pan-KRAS-IN-7 in Mouse Xenograft Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers. The development of effective KRAS inhibitors has been a long-standing challenge in oncology. Pan-KRAS inhibitors are designed to target a broad range of KRAS mutations, offering a promising therapeutic strategy for a wide patient population.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of pan-KRAS-IN-7, a potent inhibitor of KRAS-mutated cancer cells, in mouse xenograft models. While specific in vivo data for this compound is limited in publicly available literature, this guide offers representative protocols and data based on studies with other well-characterized pan-KRAS inhibitors.

Note: this compound is also identified as Compound 25. It has demonstrated potent inhibition of proliferation in KRAS-mutated cell lines such as AsPC-1 (G12D mutant) and SW480 (G12V mutant) with IC50 values of 0.35 nM and 0.51 nM, respectively.[6]

Mechanism of Action

Pan-KRAS inhibitors, including this compound, function by disrupting the activity of the KRAS protein, a key molecular switch in cellular signaling pathways that control cell proliferation, survival, and differentiation.[2] These inhibitors can target KRAS in its inactive (GDP-bound) or active (GTP-bound) state, preventing its interaction with downstream effector proteins and thereby blocking the activation of critical signaling cascades like the MAPK and PI3K/AKT pathways.[7][8] By inhibiting these pathways, pan-KRAS inhibitors can suppress tumor growth and induce apoptosis in cancer cells harboring KRAS mutations.

Signaling Pathway

The KRAS signaling pathway is a central regulator of cell growth and survival. Upon activation by upstream signals, KRAS-GTP binds to and activates multiple downstream effector proteins, including RAF kinases and PI3K. This initiates signaling cascades that promote cancer cell proliferation and survival.

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Application in Mouse Xenograft Models

Mouse xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents like this compound. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.

Data Presentation: Efficacy of Pan-KRAS Inhibitors in Xenograft Models (Representative Data)

The following table summarizes representative quantitative data from preclinical studies of various pan-KRAS inhibitors in mouse xenograft models. Note: Specific in vivo data for this compound is not currently available in the public domain. The data presented below is for illustrative purposes and is based on other pan-KRAS inhibitors.

| Inhibitor | Cancer Type | Mouse Model | Cell Line/PDX Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| ADT-007 | Pancreatic Cancer | C57BL/6 | 2838c3 (KRAS G12D) | 5 mg/kg, peritumorally, BID | Significant growth inhibition | [1] |

| ADT-007 | Colorectal Cancer | Nude Mice | PMCA-1 (KRAS G12A) PDX | 2.5 mg/kg, i.p., BID | Significant growth inhibition | [4] |

| BI-2493 | Small Cell Lung Cancer | NMRI Nude Mice | DMS 53 (KRAS WT amp) | 30 or 90 mg/kg, p.o., BID | Dose-dependent TGI | [3] |

| BI-2493 | Gastric Cancer | NMRI Nude Mice | MKN1 (KRAS WT amp) | 30 or 90 mg/kg, p.o., BID | Dose-dependent TGI | [3] |

Experimental Protocols

Below are detailed protocols for conducting xenograft studies with pan-KRAS inhibitors. These are generalized protocols and may require optimization for this compound.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using a KRAS-mutant human cancer cell line.

Materials:

-

KRAS-mutant cancer cell line (e.g., AsPC-1, SW480)

-

Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Growth medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take rate)

-

This compound

-

Vehicle control (e.g., 0.5% Natrosol in water or 10% Captisol in citrate buffer)

-

Calipers for tumor measurement

-

Syringes and needles

Workflow:

Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.

Procedure:

-

Cell Culture: Culture the selected KRAS-mutant cancer cell line under standard conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and perform a cell count. Resuspend the cells in a solution of PBS, or a 1:1 mixture of PBS and Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of administration, dilute the stock solution to the desired final concentration with the vehicle.

-

Administer the drug and vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will need to be optimized (e.g., once or twice daily).

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Patient-Derived Xenograft (PDX) Model Protocol

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, can better recapitulate the heterogeneity of human tumors.

Materials:

-

Freshly obtained human tumor tissue with a confirmed KRAS mutation

-

Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)

-

Surgical instruments

-

Matrigel

-

This compound and vehicle

Procedure:

-

Tissue Implantation:

-

Under sterile conditions, mince the fresh tumor tissue into small fragments (approximately 2-3 mm³).

-

Implant one tumor fragment subcutaneously into the flank of each anesthetized mouse, with or without Matrigel.

-

-

Tumor Growth and Passaging:

-

Monitor the mice for tumor growth.

-

Once the tumors reach a size of approximately 1000-1500 mm³, they can be excised and passaged into new cohorts of mice for expansion.

-

-

Efficacy Studies:

-

Once a sufficient number of mice with established tumors (e.g., 150-200 mm³) are available, randomize them into treatment groups.

-

Follow the drug administration and efficacy evaluation steps as described in the CDX model protocol.

-

Endpoint Analysis

-

Pharmacodynamic (PD) Analysis: Assess the modulation of downstream signaling pathways (e.g., p-ERK, p-AKT) in tumor lysates by Western blotting or ELISA to confirm target engagement.

-

Histology and Immunohistochemistry (IHC): Perform H&E staining to evaluate tumor morphology and IHC for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

-

Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue at different time points to determine its bioavailability and tumor penetration.

Conclusion

The use of this compound in mouse xenograft models is a critical step in its preclinical development. While specific in vivo data for this compound is not yet widely available, the protocols and representative data provided here, based on other pan-KRAS inhibitors, offer a solid framework for designing and executing robust efficacy studies. Careful optimization of the experimental conditions will be essential to accurately evaluate the therapeutic potential of this compound for the treatment of KRAS-driven cancers.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Determining Optimal pan-KRAS-IN-7 Dosage for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a central signaling protein frequently mutated in various cancers, leading to uncontrolled cell growth and proliferation. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window. pan-KRAS-IN-7 (also known as Compound 25) is a novel pan-KRAS inhibitor with high potency. These application notes provide a comprehensive guide for researchers to determine the optimal in vitro dosage of this compound for their specific cellular models.

Mechanism of Action: this compound functions by mediating the formation of a ternary complex between the intracellular chaperone protein Cyclophilin A (CypA) and the KRAS protein. This complex formation sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF, thereby inhibiting the activation of the MAPK and PI3K-AKT signaling pathways. This mechanism effectively blocks the oncogenic signaling cascade driven by mutant KRAS.[1]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and other representative pan-KRAS inhibitors across various cancer cell lines, providing a reference for dose-ranging studies.

| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) |

| This compound (Compound 25) | AsPC-1 | G12D | 0.35[2][3] |

| SW480 | G12V | 0.51[2][3] | |

| pan-KRAS-IN-10 | AsPC-1 | G12D | 0.7[2] |

| SW480 | G12V | 0.24[2] | |

| MRTX1133 | MIA PaCa-2 | G12D | ~1 (Biochemical IC50) |

| BI-2852 | NCI-H358 | G12C | ~1000 |

| BAY-293 | PANC-1 | G12D | ~1000 |

| Adagrasib (MRTX849) | NCI-H23 | G12C | 13 |

| Sotorasib (AMG 510) | NCI-H23 | G12C | 7 |

Experimental Workflow for Dosage Determination

The following diagram outlines a logical workflow for determining the optimal dosage of this compound in your in vitro model.

KRAS Signaling Pathway

The diagram below illustrates the central role of KRAS in activating the MAPK and PI3K-AKT signaling pathways, which are critical for cell proliferation and survival. This compound aims to inhibit these downstream effects.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Downstream Signaling

This technique is used to detect the phosphorylation status of key downstream proteins like ERK and AKT, providing a measure of pathway inhibition.